Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester
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Overview
Description
Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclohexane and is characterized by the presence of a propanoic acid group, a methyl group, and an oxo group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various esters or amides.
Scientific Research Applications
Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can be hydrolyzed to release the active acid, which can then exert its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester: Known for its use in fragrances and flavors.
Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester: Used in the synthesis of pyrethrin insecticides.
Uniqueness
Cyclohexanepropanoic acid, 3-methyl-2-oxo-, methyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexane ring, propanoic acid group, and oxo group makes it a versatile compound in various applications.
Properties
CAS No. |
53068-90-9 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 3-(3-methyl-2-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C11H18O3/c1-8-4-3-5-9(11(8)13)6-7-10(12)14-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
AMBRDGCMBMLDHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)CCC(=O)OC |
Origin of Product |
United States |
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